molecular formula C23H18N2O2S B12273708 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone

Cat. No.: B12273708
M. Wt: 386.5 g/mol
InChI Key: NQVUXCJVMSJULD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone is a sulfur-containing ethanone derivative featuring a 4-methoxyphenyl group and a 4-phenylquinazolin-2-ylsulfanyl substituent.

Properties

Molecular Formula

C23H18N2O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone

InChI

InChI=1S/C23H18N2O2S/c1-27-18-13-11-16(12-14-18)21(26)15-28-23-24-20-10-6-5-9-19(20)22(25-23)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

NQVUXCJVMSJULD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone, a compound with the molecular formula C23H18N2O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C23H18N2O2S
Molecular Weight 386.5 g/mol
IUPAC Name 1-(4-methoxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylethanone
InChI Key NQVUXCJVMSJULD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=N2)C4=CC=CC=C4

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline and thiazole exhibit significant anticancer properties. The presence of the quinazolinyl moiety in this compound suggests potential activity against various cancer cell lines. For instance, compounds containing similar scaffolds have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

The compound's structural components suggest possible antimicrobial properties. Research has demonstrated that related compounds exhibit significant antibacterial and antifungal activity. For example, pyrazole derivatives have been reported to possess notable antifungal activity against various strains, indicating a potential for developing new antimicrobial agents .

The biological activity of 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone may be attributed to its ability to interact with specific biological targets. The sulfanyl group can facilitate interactions with thiol-containing enzymes, potentially leading to enzyme inhibition. Additionally, the methoxyphenyl group may enhance lipophilicity, improving cellular uptake and bioavailability.

Study 1: Anticancer Potential

A study investigating the anticancer effects of quinazoline derivatives found that compounds similar to 1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone exhibited cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The results suggested that modifications to the quinazoline structure could enhance potency and selectivity against cancer cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiazole-containing compounds. In vitro assays demonstrated that these compounds displayed significant inhibitory effects against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining antimicrobial efficacy, suggesting that further exploration of similar compounds could yield effective new antibiotics .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name Substituents/Functional Groups Key Structural Features Reference
1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone (Target) 4-Methoxyphenyl, 4-phenylquinazolin-2-ylsulfanyl Quinazoline core, sulfur bridge, electron-donating methoxy group N/A
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone 4-Chlorophenyl, isoquinoline-sulfanyl Isoquinoline core, chlorine substituent (electron-withdrawing)
2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl)-4H-triazol-3-ylthio)-1-phenylethanone Triazole, phenylsulfonyl, difluorophenyl Triazole ring, sulfonyl group, fluorine substituents
1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone 4-Methylphenyl, phenylsulfonyl Sulfonyl group, methyl substituent (electron-donating)
2-{[5-(2-hydroxyphenyl)-4-methyl-4H-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone Hydroxyphenyl-triazole, 4-methoxyphenyl Triazole ring, hydroxyl and methoxy groups

Key Observations :

  • Quinazoline vs. Isoquinoline/Triazole Cores: The quinazoline core in the target compound distinguishes it from isoquinoline (e.g., ) or triazole-based analogs (e.g., ). Quinazoline derivatives are often explored for kinase inhibition, while triazoles are associated with antimicrobial activity .
  • Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., Cl in ), which may alter solubility and biological activity. Sulfonyl groups (e.g., ) enhance stability but reduce nucleophilicity compared to sulfanyl bridges.

Physical and Crystallographic Properties

  • Crystallography: Many analogs (e.g., ) were refined using SHELX software, revealing planar aromatic systems and intermolecular interactions (e.g., C–H···O hydrogen bonds). For example, 1-(4-methylphenyl)-2-(phenylsulfonyl)ethanone exhibits a dihedral angle of 33.56° between aromatic rings .
  • Thermal Stability : Sulfonyl-containing compounds (e.g., ) generally show higher melting points than sulfanyl analogs due to stronger intermolecular forces.

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